Titanium(IV) iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Titanium(IV) iodide can be synthesized through several methods:

-

Direct Combination of Elements: : Titanium metal reacts with iodine at elevated temperatures (around 425°C) to form this compound: [ \text{Ti} + 2 \text{I}_2 \rightarrow \text{TiI}_4 ] This reaction is typically conducted in a tube furnace .

-

Exchange Reaction: : Titanium tetrachloride reacts with hydrogen iodide to produce this compound and hydrogen chloride: [ \text{TiCl}_4 + 4 \text{HI} \rightarrow \text{TiI}_4 + 4 \text{HCl} ] This method is useful for producing this compound in a controlled laboratory setting .

-

Oxide-Iodide Exchange: : Titanium dioxide reacts with aluminum iodide to form this compound and aluminum oxide: [ 3 \text{TiO}_2 + 4 \text{AlI}_3 \rightarrow 3 \text{TiI}_4 + 2 \text{Al}_2\text{O}_3 ] This method is often used in industrial settings .

化学反応の分析

Titanium(IV) iodide undergoes various chemical reactions, including:

-

Hydrolysis: : this compound reacts violently with water, leading to hydrolysis and the formation of titanium dioxide and hydrogen iodide: [ \text{TiI}_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{HI} ]

-

Reduction: : this compound can be reduced to form lower oxidation state titanium compounds. For example, in the presence of titanium metal, it can form polymeric titanium(III) and titanium(II) derivatives .

-

Formation of Adducts: : this compound forms adducts with Lewis bases, which can be used in various chemical syntheses .

科学的研究の応用

Photocatalytic Applications

Photocatalysis is one of the most promising applications of titanium compounds, including TiI4. Titanium-based photocatalysts have been extensively studied for their ability to facilitate organic transformations under light irradiation.

- Mechanism : The photocatalytic activity often involves processes such as photo-induced single-electron transfer (SET) and ligand-to-metal charge transfer (LMCT). These mechanisms allow titanium compounds to activate substrates under mild conditions, making them valuable in green chemistry .

- Recent Developments : A review highlighted advancements in titanium's role in photocatalytic organic reactions, showcasing its effectiveness in synthesizing complex organic molecules while reducing environmental impact .

Antimicrobial Activity

The antimicrobial potential of titanium(IV) compounds has been a subject of research, particularly in the context of combating drug-resistant bacteria.

- Study Findings : A recent study screened several titanium(IV) complexes for antimicrobial activity, revealing that some compounds exhibited notable efficacy against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential of Ti(IV) complexes as alternatives to traditional antibiotics .

- Mechanism of Action : The antimicrobial action may be attributed to the ability of titanium compounds to disrupt microbial metal homeostasis, thereby inhibiting growth and survival. The study emphasized the need for further exploration into the mechanisms underlying this activity .

Anticancer Research

Titanium(IV) iodide has also been investigated for its anticancer properties, especially in relation to its cytotoxic effects on cancer cells.

- Clinical Trials : Two notable titanium-based compounds, titanocene dichloride and budotitane, have undergone clinical trials. Although they did not reach market approval due to formulation challenges, their initial promise as anticancer agents underscores the therapeutic potential of titanium complexes .

- Cytotoxic Mechanisms : Research indicates that Ti(IV) can bind to serum proteins like transferrin, facilitating targeted delivery to cancer cells. This mechanism enhances the cytotoxic effects while potentially minimizing side effects compared to conventional chemotherapeutics like cisplatin .

Comparative Table of Applications

| Application | Mechanism/Effect | Notable Findings |

|---|---|---|

| Photocatalysis | SET, LMCT | Effective in organic synthesis under light |

| Antimicrobial Activity | Disruption of metal homeostasis | Active against MRSA; potential alternative antibiotic |

| Anticancer Research | Targeted delivery via transferrin | Promising candidates but faced clinical challenges |

Case Studies

- Antimicrobial Screening :

- Photocatalytic Transformations :

- Cytotoxicity Mechanisms :

作用機序

The mechanism of action of titanium(IV) iodide primarily involves its ability to form strong bonds with other elements and compounds. In the CVD process, this compound decomposes to form titanium nitride films, which are known for their hardness and resistance to corrosion . The molecular targets and pathways involved in these processes are primarily related to the formation and breaking of chemical bonds.

類似化合物との比較

Titanium(IV) iodide can be compared with other titanium halides, such as:

-

Titanium(IV) Chloride (TiCl₄): : Unlike this compound, titanium(IV) chloride is a colorless liquid at room temperature and has a lower melting point (-24°C compared to 150°C for TiI₄) .

-

Titanium(IV) Bromide (TiBr₄): : This compound is similar to this compound but has different physical properties, such as a lower melting point and different solubility characteristics .

-

Titanium(IV) Fluoride (TiF₄): : Titanium(IV) fluoride is a white solid with different reactivity and applications compared to this compound .

This compound is unique due to its high molecular weight and specific applications in the purification of titanium and the synthesis of specialized materials.

特性

CAS番号 |

7720-83-4 |

|---|---|

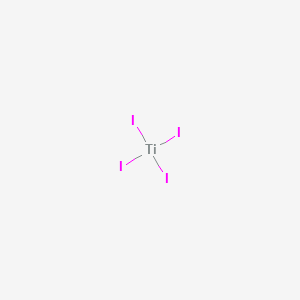

分子式 |

I4Ti |

分子量 |

555.485 g/mol |

IUPAC名 |

titanium(4+);tetraiodide |

InChI |

InChI=1S/4HI.Ti/h4*1H;/q;;;;+4/p-4 |

InChIキー |

NLLZTRMHNHVXJJ-UHFFFAOYSA-J |

SMILES |

[Ti](I)(I)(I)I |

正規SMILES |

[Ti+4].[I-].[I-].[I-].[I-] |

Key on ui other cas no. |

7720-83-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。